molecular formula C7H10O B096918 1-Ethynylcyclopentanol CAS No. 17356-19-3

1-Ethynylcyclopentanol

Cat. No. B096918
CAS RN: 17356-19-3
M. Wt: 110.15 g/mol
InChI Key: LQMDOONLLAJAPZ-UHFFFAOYSA-N
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Description

1-Ethynylcyclopentanol is a chemical compound with the molecular formula C7H10O . It has an average mass of 110.154 Da and a monoisotopic mass of 110.073166 Da .


Molecular Structure Analysis

The molecular structure of 1-Ethynylcyclopentanol consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The linear formula is HC≡CC5H8OH .


Physical And Chemical Properties Analysis

1-Ethynylcyclopentanol has a density of 1.0±0.1 g/cm3, a boiling point of 155.4±9.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.7±6.0 kJ/mol, and the flash point is 48.9±0.0 °C . The index of refraction is 1.498, and the molar refractivity is 31.8±0.4 cm3 . It has 1 H-bond acceptor, 1 H-bond donor, and 1 freely rotating bond .

Scientific Research Applications

Organic Synthesis

1-Ethynylcyclopentanol: is primarily used in organic synthesis due to its reactivity as an alkynyl alcohol . It serves as a versatile building block for synthesizing various organic compounds. Its ethynyl group can undergo a range of reactions, including coupling reactions that form carbon-carbon bonds, which are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry

In medicinal chemistry, 1-Ethynylcyclopentanol may be utilized to synthesize small molecule libraries that can be screened for biological activity . Its structure could be incorporated into larger drug-like compounds, potentially leading to the discovery of new therapeutic agents.

Materials Science

This compound finds applications in materials science, particularly in the development of luminescent materials . It can be used to create bimetallic complexes with unique photophysical properties, which are valuable in the design of new materials for electronic and photonic devices.

Environmental Science

While direct applications in environmental science are not well-documented, the use of 1-Ethynylcyclopentanol in the synthesis of environmentally friendly materials or its role in green chemistry could be areas of potential research .

Analytical Chemistry

1-Ethynylcyclopentanol: could be used as a standard or reagent in analytical chemistry to develop new methods for substance detection and quantification. Its well-defined properties, such as boiling point and refractive index, make it suitable for method calibration .

Biochemistry

In biochemistry, 1-Ethynylcyclopentanol might be involved in the study of enzyme kinetics or metabolic pathways. It could act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biochemical processes within living organisms .

Safety And Hazards

1-Ethynylcyclopentanol is classified as a flammable solid and is harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-ethynylcyclopentan-1-ol
Source PubChem
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InChI

InChI=1S/C7H10O/c1-2-7(8)5-3-4-6-7/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDOONLLAJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066191
Record name Cyclopentanol, 1-ethynyl-
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Molecular Weight

110.15 g/mol
Source PubChem
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Product Name

1-Ethynylcyclopentanol

CAS RN

17356-19-3
Record name 1-Ethynylcyclopentanol
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Record name 1-Ethynylcyclopentanol
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Record name Cyclopentanol, 1-ethynyl-
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Record name Cyclopentanol, 1-ethynyl-
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Record name 1-ethynylcyclopentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-Ethynylcyclopentanol so interesting for organometallic synthesis?

A: 1-Ethynylcyclopentanol possesses both an alcohol group and an alkyne group, providing diverse coordination sites for metal centers. This enables the creation of various organometallic complexes with unique properties. For instance, it readily reacts with ruthenium complexes to yield cationic cycloalkenyl vinylidene complexes or neutral enynyl complexes. [] Furthermore, its reaction with tungsten complexes can generate alkenyl-vinylidene complexes that can be further protonated to form alkenyl-carbyne complexes. []

Q2: How does the structure of 1-Ethynylcyclopentanol influence its reactivity?

A: The presence of both a hydroxyl group and an acetylide unit in 1-Ethynylcyclopentanol allows for non-traditional hydrogen bonding interactions, as observed in the crystal structures of gold(I) bis(acetylide) complexes containing this ligand. [] This hydrogen bonding can influence molecular packing and, consequently, the properties of the resulting materials.

Q3: Can you elaborate on the luminescent properties observed in 1-Ethynylcyclopentanol-containing metal complexes?

A: 1-Ethynylcyclopentanol has been used as a building block for fascinating luminescent materials. When incorporated into gold-copper alkynyl clusters, it gives rise to polymorphism, with different crystal forms exhibiting distinct photoluminescent characteristics. [] The intensity of the emitted light can be dramatically enhanced by manipulating the intermetallic bonding within the cluster, making the emission progressively more metal-centered. [] Notably, these materials can exhibit vapochromic behavior, with their luminescent properties changing upon exposure to solvent vapors. []

Q4: Are there any structural studies on 1-Ethynylcyclopentanol-containing complexes?

A: Yes, numerous X-ray crystallographic studies have been conducted on complexes incorporating 1-Ethynylcyclopentanol. For instance, the structures of gold(I) bis(acetylide) complexes with this ligand have been determined, revealing intriguing hydrogen bonding patterns. [] Similarly, the crystal structures of ruthenium complexes featuring 1-Ethynylcyclopentanol-derived ligands have provided valuable insights into the coordination modes and geometries adopted by this versatile ligand. [, ]

Q5: Have any computational studies been performed on systems involving 1-Ethynylcyclopentanol?

A: DFT calculations have been employed to investigate the electronic structures and understand the electronic transitions responsible for the luminescent properties of gold-copper alkynyl clusters incorporating 1-Ethynylcyclopentanol. [] These studies provide a theoretical basis for interpreting experimental observations and designing new materials with tailored properties.

Q6: What is the significance of the 3-ethynylcyclopentenyl radical derived from 1-Ethynylcyclopentanol?

A: The 3-ethynylcyclopentenyl radical, structurally related to 1-Ethynylcyclopentanol, has been detected in the gas phase and characterized spectroscopically. [] This radical, containing a resonance-stabilized 1-vinylpropargyl chromophore, is suggested to be an important intermediate in combustion and astrochemical environments. [] Its identification and characterization enhance our understanding of complex chemical reactions in diverse environments.

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